Acétate de cuivre de Prezatide

Vue d'ensemble

Description

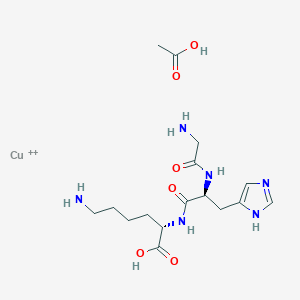

Prezatide copper acetate is a complex composed of the tripeptide prezatide, acetic acid, and a copper ion . Prezatide is used for skin care and has the potential to treat chronic obstructive pulmonary disease and metastatic colon cancer .

Molecular Structure Analysis

Prezatide is a tripeptide molecule consisting of lysine, glycine, and histidine, also known as GHK (glycyl-L-histidyl-L-lysine), that forms a complex with copper ions .Physical And Chemical Properties Analysis

Prezatide copper acetate has a molecular weight of 463.98 g/mol . It has 7 hydrogen bond donors and 9 hydrogen bond acceptors . It has a rotatable bond count of 11 . Its exact mass is 463.136630 g/mol and its monoisotopic mass is 463.136630 g/mol .Applications De Recherche Scientifique

Applications cosmétiques

L'acétate de cuivre de Prezatide est couramment utilisé dans les produits cosmétiques pour la peau et les cheveux . Il est connu pour améliorer l'élasticité, la densité et la fermeté de la peau, réduire les ridules et les rides, et réduire les dommages causés par le soleil .

Maladie pulmonaire obstructive chronique (MPOC)

Les applications potentielles de l'this compound dans la maladie pulmonaire obstructive chronique sont actuellement à l'étude .

Cancer colorectal métastatique

Des recherches sont également en cours sur l'utilisation de l'this compound dans le traitement du cancer colorectal métastatique .

Effets antioxydants

L'this compound présente des effets antioxydants . On pense que son activité antioxydante est due à sa capacité à fournir du cuivre à la superoxyde dismutase .

Effets angiogéniques

L'this compound a des effets angiogéniques, ce qui signifie qu'il peut augmenter l'angiogenèse vers les sites de lésion . Cela pourrait potentiellement être bénéfique dans les conditions où une meilleure vascularisation est nécessaire.

Modulation du remodelage tissulaire

L'this compound semble moduler le remodelage tissulaire lors d'une lésion

Mécanisme D'action

- Prezatide copper acetate primarily interacts with copper ions. It readily forms a complex with copper, which plays a crucial role in its biological effects .

- The compound is commonly used in cosmetic products for skin and hair. Its potential applications in wound healing, chronic obstructive pulmonary disease, and metastatic colon cancer are currently under investigation .

- Prezatide in complex with copper has several effects:

- Collagen Synthesis : It increases the synthesis and deposition of type I collagen and glycosaminoglycan, contributing to skin elasticity, density, and firmness .

- Matrix Remodeling : Prezatide enhances the expression of matrix metalloproteinase-2 (MMP-2) and tissue inhibitor of matrix metalloproteinases-1 and -2 (TIMP-1 and TIMP-2). This suggests a role in tissue remodeling .

- Antioxidant Activity : By supplying copper for superoxide dismutase, Prezatide exhibits antioxidant effects. It also blocks iron (Fe2+) release during injury, contributing to its anti-inflammatory properties .

- Prezatide’s effects involve collagen synthesis pathways, metalloproteinase regulation, and antioxidant responses .

- Downstream effects include improved skin appearance, reduced fine lines, and increased keratinocyte proliferation .

- Its ADME (absorption, distribution, metabolism, and excretion) properties are not well-documented, but its local effects are significant .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Prezatide copper acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Analyse Biochimique

Biochemical Properties

Prezatide copper acetate interacts with various enzymes and proteins. It increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling .

Cellular Effects

Prezatide copper acetate has several effects on cells and cellular processes. It improves skin elasticity, density, and firmness, reduces fine lines and wrinkles, reduces photodamage, and increases keratinocyte proliferation . It also displays antioxidant and angiogenic effects and appears to modulate tissue remodeling in injury .

Molecular Mechanism

The molecular mechanism of action of Prezatide copper acetate involves its ability to supply copper for superoxide dismutase and its anti-inflammatory ability due to the blockage of iron (Fe2+) release during injury . It also increases angiogenesis to injury sites

Metabolic Pathways

Prezatide copper acetate is broken down to histidyl-lysine which is likely further degraded to other metabolites of proteolysis

Transport and Distribution

Prezatide copper acetate, both free and in complex with copper, can pass through the stratum corneum . Its absorption is pH-dependent with the highest absorption occurring at physiological pH

Propriétés

IUPAC Name |

copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4);/q;;+2/t10-,11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAQNGMOINVZLP-ULEGLUPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28CuN6O6+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156359 | |

| Record name | Prezatide copper acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130120-57-9 | |

| Record name | Prezatide copper acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Prezatide Copper Acetate being approved in Brazil?

A1: While the abstract doesn't provide details on the specific applications of Prezatide Copper Acetate, its approval in Brazil [] suggests it has successfully passed regulatory reviews for safety and efficacy for at least one specific use case. This approval represents a significant milestone, indicating the compound's potential therapeutic value and paving the way for its availability to patients in Brazil.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)

![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)

![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)

![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)

![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)